2-Chloro-5-iodo-4-methylnicotinonitrile
Overview
Description
2-Chloro-5-iodo-4-methylnicotinonitrile is a heterocyclic organic compound with the molecular formula C7H4ClIN2 It is a derivative of pyridine, featuring chlorine, iodine, and a nitrile group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodo-4-methylnicotinonitrile typically involves multiple steps starting from commercially available pyridine derivatives. One common method involves the following steps:
Nitration: 2-Chloro-5-methylpyridine is subjected to nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Diazotization: The amine group is converted to a diazonium salt.
Iodination: The diazonium salt undergoes iodination to introduce the iodine atom.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-iodo-4-methylnicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2-Chloro-5-iodo-4-methylnicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting protein kinases.
Material Science: It is used in the development of advanced materials with specific electronic properties.
Organic Synthesis: It is a versatile building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodo-4-methylnicotinonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved can vary based on the specific compound it is used to synthesize .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-iodo-5-methylpyridine
- 2-Chloro-4-iodo-3-methylpyridine
- 2-Chloro-6-iodo-5-methylpyridin-3-ol
Uniqueness
2-Chloro-5-iodo-4-methylnicotinonitrile is unique due to the presence of both chlorine and iodine atoms along with a nitrile group on the pyridine ring. This combination of functional groups provides it with distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-5-iodo-4-methylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c1-4-5(2-10)7(8)11-3-6(4)9/h3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMWYGBBZGPZMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1I)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378864-45-9 | |
Record name | 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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